molecular formula C25H38O4S2 B1247747 YSU2BDA2VH

YSU2BDA2VH

Cat. No.: B1247747
M. Wt: 466.7 g/mol
InChI Key: YDNGWWXYJUTCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- involves multiple steps. The key steps include the formation of the thiophene ring and the subsequent functionalization of the ring with various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale chemical synthesis. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The preparation method is designed to be simple and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl-: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl-: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- include:

Uniqueness

The uniqueness of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- lies in its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H38O4S2

Molecular Weight

466.7 g/mol

IUPAC Name

[4-[3-[5-(3-hydroxy-4,4-dimethylpentyl)-4-methylthiophen-2-yl]pentan-3-yl]-2-methylphenyl] methanesulfonate

InChI

InChI=1S/C25H38O4S2/c1-9-25(10-2,19-11-12-20(17(3)15-19)29-31(8,27)28)23-16-18(4)21(30-23)13-14-22(26)24(5,6)7/h11-12,15-16,22,26H,9-10,13-14H2,1-8H3

InChI Key

YDNGWWXYJUTCQN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)OS(=O)(=O)C)C)C2=CC(=C(S2)CCC(C(C)(C)C)O)C

Synonyms

LY 2108491
LY-2108491
LY2108491

Origin of Product

United States

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